1-Methyl-3-phenylpiperazine
Overview
Description
1-Methyl-3-phenylpiperazine is a heterocyclic organic compound with the molecular formula C11H16N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group, and a phenyl group is attached to the third carbon of the piperazine ring. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.
Scientific Research Applications
1-Methyl-3-phenylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of receptor binding and enzyme inhibition.
Medicine: It is an intermediate in the synthesis of antidepressant drugs such as mirtazapine.
Mechanism of Action
Mode of Action
It is suggested that it may affect the central and autonomic nervous systems .
Biochemical Pathways
It is suggested that it may influence the blood pressure and smooth muscle .
Action Environment
It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere
Safety and Hazards
1-Methyl-3-phenylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methyl-3-phenylpiperazine is known to affect the central and the autonomic nervous systems, the blood pressure, and smooth muscle
Cellular Effects
It is known to affect the central and the autonomic nervous systems , which suggests it may influence neuronal cell function. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.
Molecular Mechanism
While it is known to affect the nervous system and smooth muscle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperazine can be synthesized through several methods. One common method involves the methylation of 2-phenylpiperazine using methyl iodide in the presence of a base such as sodium hydride in N,N-dimethylformamide . Another method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .
Industrial Production Methods: An industrially advantageous process involves the use of a novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. This intermediate is reduced and then deprotected to yield this compound . The process includes steps such as mixing with formic acid and formaldehyde, heating, and treating with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Methylpiperazine: Similar in structure but lacks the phenyl group, making it less hydrophobic and altering its biological activity.
3-Phenylpiperazine: Lacks the methyl group, which affects its binding affinity and pharmacokinetic properties.
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine: An intermediate used in the synthesis of 1-methyl-3-phenylpiperazine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound in pharmaceutical research and development.
Properties
IUPAC Name |
1-methyl-3-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967157 | |
Record name | 1-Methyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-27-2 | |
Record name | 1-Methyl-3-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5271-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-1-methylpiperazine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-1-piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperazine, 1-methyl-3-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-3-PHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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